Cas no 84-80-0 (Vitamin K1)
Vitamin K1 Chemical and Physical Properties
Names and Identifiers
-
- vitamin K1
- 2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-1,4-naphthalenedione
- 2-METHYL-3-PHYTYL-1,4-NAPHTHOQUINONE
- 2-METHYL-3-PHYTYLNAPHTOQUINONE
- 3-PHYTHYLMENADIONE
- 3-PHYTYLMENADIONE
- K1-PHYTONADIONE
- PHYLLOQUINONE
- PHYTAMENADIONE
- PHYTOMENADIONE
- PHYTONADIONE
- VITAMIN K1(20)
- VITAMIN K1(25)
- ,r*-(e)))-
- [r-[r*,R*-(E)]]-2-Methyl-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-1,4-napthalenedione
- [r-[r*,R*-(E)]]-2-Methyl-3-(3-7,11,15-tetramethyl-2-hexadecenyl)-1,4-naphthalenedione
- 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-
- 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-, [R-[R*,R*-(E)]]-
- 1,4-Naphthoquinone, 2-methyl-3-phytyl-
- 2',3'-trans-Vitamin K1
- 1,4-Naphthalenedione,2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-
- Phylloquinone (K1)
- VITAMIN K1(PHYTONADIONE)(P)
- VITAMIN K1(PHYTONADIONE)(RG) PrintBack
- VK1
- 2',3'-t
- kativn
- Kaywan
- Kephton
- Kinadion
- K-Ject
- Orakay
- Phylloquinone-d3
- PHYTOMENADIONE, BP STANDARD
- Rac-Phytonadione-D7
- SUBSCRIPT>
- Veda K1
- Veta K1
- Vitam
- VITAMIN K
- VitaMin K{1}
- VITAMIN K<SUBSCRIPT>1<
- VITAMIN K1 (PHYTONADIONE)
- vitamin K1 quinone
- VITAMIN K1-[2H7] (PHYTONADIONE)
- Phytylmenadione
- Phyllochinon
- alpha-Phylloquinone
- Fitomenadiona
- VitaminK1
- Antihemorrhagic vitamin
- trans-Phylloquinone
- (E)-phytonadione
- Phytomenadionum
- Phytonadionum
- Phyllochinonum
- 2-Methyl-3-phytyl-1,4-naphthochinon
- Vitamin K 1
- S5Z3U87QHF
- Fitomenadione
- 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-, [R-[R*,R*-(E)]]- (ZCI)
- 1,4-Naphthalenedione, 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl]- (9CI)
- 2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione (ACI)
- Phylloquinone (8CI)
- 2′,3′-trans-Vitamin K1
- Amri-K
- AquaMEPHYTON
- Combinal K1
- Haemokion
- Kanakion
- Kativ N
- Kenadion
- Konakion
- Mephyton
- Mono-Kay
- Monodion
- NSC 270681
- Pediatrico
- Phylloquinone K1
- Phytylmenaquinone
- Reconval
- Synthex P
- α-Phylloquinone
- 2-Methyl-3-[(2E)-3,7,11,15-tetramethyl-2-hexadecenyl]naphthoquinone
- MLS001332659
- MLS001074732
- MLS001332660
- MLSMR
- SMR000059144
- SMR000112043
- Vitamin K1
-
- MDL: MFCD00214063
- Inchi: 1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1
- InChI Key: MBWXNTAXLNYFJB-NKFFZRIASA-N
- SMILES: O=C1C(C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)=C(C)C(=O)C2C=CC=CC1=2
- BRN: 2568816
Computed Properties
- Exact Mass: 450.35000
- Monoisotopic Mass: 450.35
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 33
- Rotatable Bond Count: 14
- Complexity: 696
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 10.9
- Molecular Weight: 450.7
Experimental Properties
- Color/Form: Yellow oil
- Density: 0.984 g/mL at 25 °C(lit.)
- Melting Point: −20 °C (lit.)
- Boiling Point: 140°C 0mm
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.527(lit.)
- Solubility: Insoluble in water
- Water Partition Coefficient: Miscible with dehydrated alcohol, acetone, petroleum ether, hexane, dioxane, chloroform, ether, benzene and vegetable oils. Immiscible with water.
- PSA: 34.14000
- LogP: 9.15760
- Odor: Odorless
- Refractive Index: Index of refraction: 1.5263 @ 20 °C/D; specific optical rotation (dioxane): -0.28 @ 589 nm
- Merck: 7380
- Sensitiveness: Light Sensitive
- Specific Rotation: D25 -0.28° (dioxane)
- Color/Form: 10 μg/mL in ethanol
- Solubility: Insoluble in water, slightly soluble in oil and organic solvents
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
Vitamin K1 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H319
- Warning Statement: P210-P280-P305+P351+P338-P337+P313-P403+P235
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 11
- Safety Instruction: S26; S37/39
- FLUKA BRAND F CODES:1-8-10
- RTECS:QJ5800000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
Vitamin K1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1078-1G |
Vitamin K1 |
84-80-0 | 1g |
¥1359.83 | 2023-10-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP423 |
Vitamin K1 |
84-80-0 | 0.25ml |
¥2168.09 | 2023-04-25 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P1609000 |
Vitamin K1 |
84-80-0 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1538006-500MG |
Vitamin K1 |
84-80-0 | United States Pharmacopeia (USP) Reference Standard | 500MG |
4081.99 | 2021-05-13 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 47773 |
Vitamin K1 |
84-80-0 | analytical standard | 100MG |
¥369.49 | 2022-02-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V-030-1ML |
Vitamin K1 solution |
84-80-0 | 10 μg/mL in ethanol, certified reference material, Cerilliant | 1ML |
850.87 | 2021-05-14 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 95271-250MG |
Vitamin K1 |
84-80-0 | 99.0% | 250mg |
¥537.44 | 2023-10-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 95271-1G |
Vitamin K1 |
84-80-0 | 99.0% | 1g |
¥1672.22 | 2023-10-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V3501-1G |
Vitamin K1 |
84-80-0 | 1g |
¥1399.75 | 2023-09-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V3501-5G |
Vitamin K1 |
84-80-0 | 5g |
¥3846.72 | 2023-09-11 |
Vitamin K1 Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C
Production Method 7
Vitamin K1 Raw materials
- trans-Phytyl Bromide
- 1-UNDECENE, 6,10-DIMETHYL-, (6R)-
- 1(3H)-Isobenzofuranone, 3-(phenylthio)-
- Phytol
- Vitamin K3
- dihydro-
- Phyllohydroquinone 1-Acetate
- (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione
Vitamin K1 Preparation Products
Vitamin K1 Suppliers
Vitamin K1 Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Vitamin K compounds
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Quinone and hydroquinone lipids Vitamin K compounds
- Solvents and Organic Chemicals Organic Compounds
Additional information on Vitamin K1
Vitamin K1: A Comprehensive Overview
Vitamin K1, also known as phylloquinone and identified by the CAS number 84-80-0, is a fat-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. Discovered in the 1930s, it has since become a cornerstone in the field of hematology and nutrition. This article delves into the latest research findings, applications, and significance of Vitamin K1 in modern medicine and health.
The chemical structure of Vitamin K1 consists of a methyl group attached to a benzene ring, which is further connected to a side chain of four isoprenoid units. This unique structure allows it to function as a cofactor for gamma-carboxylation of glutamic acid residues in proteins, particularly in the liver. Recent studies have highlighted its role in not only blood clotting but also in maintaining vascular health and preventing calcification. For instance, research published in the New England Journal of Medicine demonstrated that adequate levels of Vitamin K1 are associated with reduced risk of cardiovascular diseases.
Vitamin K1 is primarily found in green leafy vegetables such as spinach, kale, and broccoli. Its bioavailability can be influenced by dietary fats, as it is absorbed more efficiently when consumed with lipids. Emerging research has explored the impact of gut microbiota on its absorption, revealing that certain probiotics may enhance its bioavailability. This finding has significant implications for individuals with digestive disorders or those on restrictive diets.
In clinical settings, Vitamin K1 is widely used as an antidote for warfarin overdose, a common anticoagulant medication. Its ability to rapidly restore normal clotting function makes it indispensable in emergency medicine. Recent advancements have also seen its application in treating vitamin K deficiency bleeding (VKDB) in newborns, emphasizing its critical role in neonatal care.
The global market for Vitamin K1-enriched dietary supplements has witnessed exponential growth, driven by increasing awareness of its health benefits. According to a report by Grand View Research, the market is projected to reach over $500 million by 2030. This growth is fueled by innovative delivery systems such as microencapsulation and nanotechnology, which enhance stability and absorption.
Despite its numerous benefits, excessive intake of Vitamin K1 can lead to hypervitaminosis K, characterized by jaundice and liver damage. However, such cases are rare due to its low toxicity profile. Current research is focusing on personalized dosing strategies based on genetic predispositions and individual health profiles.
In conclusion, Vitamin K1 continues to be a vital nutrient with diverse applications across healthcare and nutrition. Its role extends beyond traditional coagulation functions to include cardiovascular protection and bone health promotion. As research evolves, new insights into its mechanisms and therapeutic potentials are expected to emerge, further solidifying its importance in preventive medicine.